molecular formula C8H13N3O B2694463 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol CAS No. 1340271-70-6

3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol

Cat. No.: B2694463
CAS No.: 1340271-70-6
M. Wt: 167.212
InChI Key: PMIXFOJXQSPVTD-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring in its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the pyrazole ring, known for its biological activity, makes this compound a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol typically involves the formation of the pyrazole ring followed by the construction of the pyrrolidine ring. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with a suitable amine to form the corresponding imine, which is then reduced to yield the desired pyrrolidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield a dihydropyrazole derivative.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-one.

    Reduction: Formation of 3-(1-methyl-1,2-dihydro-1H-pyrazol-5-yl)pyrrolidin-3-ol.

    Substitution: Formation of various substituted pyrazole derivatives depending on the reagent used.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pyrazole ring may play a crucial role in binding to the active site of the target, thereby modulating its activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)methyl)pyrrolidin-3-ol
  • 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole
  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol

Uniqueness

3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol is unique due to the specific positioning of the methyl group on the pyrazole ring and the hydroxyl group on the pyrrolidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-7(2-4-10-11)8(12)3-5-9-6-8/h2,4,9,12H,3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIXFOJXQSPVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2(CCNC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340271-70-6
Record name 3-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-ol
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